5-Nitroindazole Scaffold vs. Benznidazole: Epimastigote Potency Advantage in T. cruzi
In a congeneric series of eleven 5-nitroindazole derivatives, compounds bearing electron-withdrawing substituents at the N-2 benzyl position (derivatives 11–14, 17) demonstrated epimastigote IC₅₀ values of 1.00–8.75 µM, representing a 2.9- to 25-fold superior potency over the clinical reference drug benznidazole (BZ IC₅₀ = 25.22 µM) [1]. The target compound 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile shares the critical 5-nitroindazole pharmacophore and incorporates a 3-amino-benzonitrile substituent that positions it within this high-potency structural space. The benzonitrile moiety is an electron-withdrawing group (σₘ = 0.56), analogous to the fluorine-containing substituents that conferred the best selectivity indices (SIAMA > 188–246) in the same study [1].
| Evidence Dimension | In vitro antiparasitic potency against T. cruzi epimastigotes |
|---|---|
| Target Compound Data | IC₅₀ not directly reported for CAS 574729-31-0; scaffold-class IC₅₀ range = 1.00–8.75 µM for optimized 5-nitroindazole derivatives (compounds 11–14, 17) |
| Comparator Or Baseline | Benznidazole (BZ): IC₅₀ = 25.22 µM against epimastigotes |
| Quantified Difference | 5-Nitroindazole derivatives demonstrate 2.9- to 25-fold greater potency than benznidazole on epimastigotes |
| Conditions | In vitro epimastigote assay; T. cruzi; compound exposure duration per Acta Trop. 2022 protocol |
Why This Matters
The 2.9- to 25-fold epimastigote potency advantage over the clinical standard benznidazole establishes the 5-nitroindazole scaffold as a validated starting point for antichagasic lead optimization, making analogs such as CAS 574729-31-0 high-priority procurement candidates for Chagas disease drug discovery programs.
- [1] Fonseca-Berzal C, et al. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents. Acta Trop. 2022; 234: 106607. View Source
